7-bromo-3-nitro-2H-chromene
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Overview
Description
7-Bromo-3-nitro-2H-chromene is a chemical compound belonging to the chromene family, characterized by a bromine atom at the 7th position and a nitro group at the 3rd position on the chromene ring. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant pharmaceutical and biological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-nitro-2H-chromene typically involves the bromination of 3-nitro-2H-chromene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-nitro-2H-chromene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Cyclization: Catalysts like silver acetate (AgOAc) and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Major Products:
- Substituted derivatives with various functional groups.
- Amino derivatives from the reduction of the nitro group.
- Fused ring systems from cyclization reactions.
Scientific Research Applications
7-Bromo-3-nitro-2H-chromene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-3-nitro-2H-chromene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
3-Nitro-2H-chromene: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Bromo-2H-chromene: Lacks the nitro group, reducing its potential for bioreduction and cytotoxicity.
6-Bromo-8-ethoxy-3-nitro-2H-chromene: A derivative with additional functional groups, exhibiting different biological activities.
Uniqueness: 7-Bromo-3-nitro-2H-chromene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological properties.
Properties
CAS No. |
1269293-25-5 |
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Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-3-nitro-2H-chromene |
InChI |
InChI=1S/C9H6BrNO3/c10-7-2-1-6-3-8(11(12)13)5-14-9(6)4-7/h1-4H,5H2 |
InChI Key |
SIVLCSHGQPWJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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